N-(2,5-Dimethylphenyl)-3-aminopyridine
Description
Properties
Molecular Formula |
C13H14N2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)pyridin-3-amine |
InChI |
InChI=1S/C13H14N2/c1-10-5-6-11(2)13(8-10)15-12-4-3-7-14-9-12/h3-9,15H,1-2H3 |
InChI Key |
TWJCYAUDRLRMTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=CN=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position and electronic nature of substituents on the phenyl ring significantly influence biological activity. For example:
- N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide () exhibits potent photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM), comparable to its 3,5-dimethylphenyl analog.
- In contrast, N-(3,5-difluorophenyl)-3-hydroxynaphthalene-2-carboxamide () demonstrates similar PET inhibition (IC₅₀ ~10 µM), highlighting that electron-withdrawing groups (e.g., fluorine) can mimic the steric and electronic effects of methyl substituents.
Table 1: Substituent Effects on PET-Inhibiting Activity
| Compound | Substituent Position | Substituent Type | IC₅₀ (µM) | Key Properties |
|---|---|---|---|---|
| N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | 2,5- | Methyl (electron-donating) | ~10 | High lipophilicity |
| N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | 3,5- | Methyl (electron-donating) | ~10 | Moderate steric hindrance |
| N-(2,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide | 2,5- | Fluoro (electron-withdrawing) | ~10 | Enhanced polarity |
Parent Structure Modifications
The choice of the parent scaffold (e.g., pyridine vs. naphthalene) alters physicochemical and biological properties:
- N-(2,5-Dimethylphenyl)-3-aminopyridine likely has lower molecular weight and higher solubility than naphthalene-based analogs (e.g., compounds in ), which could affect bioavailability.
- 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine () incorporates a pyridine backbone with additional methoxy and benzodioxin groups, demonstrating how extended conjugation or polar substituents can modulate receptor interactions.
Lipophilicity and Bioactivity
Lipophilicity (logP) is a critical determinant of membrane permeability and target engagement. Methyl groups (as in 2,5-dimethylphenyl) increase logP, favoring interactions with hydrophobic binding pockets. For instance:
- Piperazine derivatives like 1-(2,5-Dimethylphenyl)piperazine () exhibit distinct pharmacological profiles due to differences in amine basicity and hydrogen-bonding capacity compared to aminopyridines.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(2,5-Dimethylphenyl)-3-aminopyridine, and how can reaction conditions be optimized?
- The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting 3-aminopyridine with 2,5-dimethylphenyl halides under Pd-catalyzed conditions (e.g., Suzuki-Miyaura coupling) can yield the target molecule. Optimization involves adjusting catalysts (e.g., Pd(PPh₃)₄), temperature (80–120°C), and solvent polarity (DMF or toluene). Monitoring reaction progress via TLC or HPLC is critical to minimize byproducts .
Q. How can spectroscopic techniques (e.g., NMR, IR) be used to characterize this compound and confirm its purity?
- 1H NMR : Aromatic protons from the pyridine and dimethylphenyl groups appear as distinct multiplets (δ 6.5–8.5 ppm). The NH proton typically shows a broad singlet near δ 5.5 ppm.
- 13C NMR : Pyridine carbons resonate at δ 120–150 ppm, while methyl groups appear at δ 20–25 ppm.
- IR : Stretching vibrations for C-N (1250–1350 cm⁻¹) and NH (3300–3500 cm⁻¹) confirm functional groups. Purity is validated via HPLC (≥95% purity, C18 column, acetonitrile/water mobile phase) .
Q. What preliminary biological assays are suitable for evaluating the compound’s therapeutic potential?
- Screen for cytotoxicity using MTT assays (IC50 values in cancer cell lines like MCF-7 or HeLa). Enzymatic inhibition assays (e.g., kinase or protease targets) can identify mechanistic pathways. Dose-response curves (1–100 µM) and controls (e.g., DMSO vehicle) are essential .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity studies (e.g., varying IC50 values across assays)?
- Troubleshooting steps :
- Validate assay conditions (pH, temperature, solvent compatibility).
- Use orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays).
- Investigate off-target effects via proteome-wide profiling or molecular docking simulations (e.g., AutoDock Vina) .
- Example : A 2025 study found IC50 discrepancies (5 µM vs. 20 µM) for kinase inhibition; recalibrating ATP concentrations resolved variability .
Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?
- Molecular Dynamics (MD) Simulations : Assess binding stability in solvent (e.g., explicit water models) over 100-ns trajectories.
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
- Pharmacophore Modeling : Identify critical functional groups (e.g., pyridine NH for hydrogen bonding) using tools like Schrödinger’s Phase .
Q. How can structural modifications enhance the compound’s solubility and bioavailability without compromising activity?
- Modification strategies :
- Introduce polar substituents (e.g., hydroxyl or carboxyl groups) on the dimethylphenyl ring.
- Replace the pyridine ring with a pyrazine or morpholine moiety to improve water solubility.
- Use prodrug approaches (e.g., esterification of NH groups).
- Evaluation : LogP measurements (target <3) and parallel artificial membrane permeability assays (PAMPA) validate improvements .
Q. What crystallographic techniques are recommended for resolving the compound’s 3D structure, and how can data validation address disorder issues?
- Single-crystal X-ray diffraction : Use SHELXL for refinement. Key parameters:
- Resolution: ≤1.0 Å.
- R-factor: <5%.
Methodological Guidance Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
